molecular formula C9H9N3O B3254277 2-amino-N-(cyanomethyl)benzamide CAS No. 234444-48-5

2-amino-N-(cyanomethyl)benzamide

Cat. No. B3254277
CAS RN: 234444-48-5
M. Wt: 175.19 g/mol
InChI Key: XFEBQQHQDGKLTG-UHFFFAOYSA-N
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Description

2-amino-N-(cyanomethyl)benzamide, also known as ACMA, is a highly versatile compound that has gained a lot of attention in the scientific community due to its unique properties and potential applications in various fields of research and industry. It has a molecular weight of 175.19 .


Synthesis Analysis

The synthesis of cyanoacetamides, such as 2-amino-N-(cyanomethyl)benzamide, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of 2-amino-N-(cyanomethyl)benzamide is represented by the InChI code 1S/C9H9N3O/c10-5-6-12-9(13)7-3-1-2-4-8(7)11/h1-4H,6,11H2,(H,12,13) and the InChI key is XFEBQQHQDGKLTG-UHFFFAOYSA-N .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

It has a molecular weight of 175.19 .

Scientific Research Applications

Colorimetric Sensing of Fluoride Anions

2-amino-N-(cyanomethyl)benzamide derivatives have been studied for their potential in colorimetric sensing. One study focused on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives synthesized through acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile. These derivatives, particularly those containing a 3,5-dinitrophenyl group, demonstrated a significant color change in response to fluoride anions, highlighting their potential for naked-eye detection of fluoride in solutions (Younes et al., 2020).

Melanoma Cytotoxicity and Imaging

Benzamide derivatives, including those related to 2-amino-N-(cyanomethyl)benzamide, have been explored for their role in melanoma cytotoxicity and imaging. Radioiodinated N-(2-(diethylamino)ethyl)benzamides have shown promise in selectively targeting melanotic melanoma for imaging in nuclear medicine. Some benzamide derivatives conjugated with alkylating cytostatics displayed enhanced cytotoxicity against melanoma cells compared to standard drugs (Wolf et al., 2004).

Inhibitors for Histone Deacetylases

Research on new benzamide derivatives has identified their potential as inhibitors of histone deacetylase, an important target in cancer therapy. These derivatives have been found to possess inhibitory activity in the micromolar range, suggesting their utility in antitumor activities (Suzuki et al., 1999).

Antioxidant Activity

Studies on amino-substituted benzamide derivatives, related to 2-amino-N-(cyanomethyl)benzamide, have shown that they possess significant antioxidant activity. This is evidenced by their ability to scavenge free radicals and protect against DNA damage induced by oxidative stress (Jovanović et al., 2020).

Antiarrhythmic Activity

Research into benzamides, including those structurally related to 2-amino-N-(cyanomethyl)benzamide, has uncovered their potential use as antiarrhythmic agents. Compounds derived from benzamides with specific substituents demonstrated significant oral antiarrhythmic activity in animal models (Banitt et al., 1977).

Future Directions

While the specific future directions for 2-amino-N-(cyanomethyl)benzamide are not explicitly mentioned in the search results, it’s clear that this compound has potential applications in various fields of research and industry. Its unique properties and the ability to form a variety of heterocyclic compounds make it a subject of interest for future studies .

properties

IUPAC Name

2-amino-N-(cyanomethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-5-6-12-9(13)7-3-1-2-4-8(7)11/h1-4H,6,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEBQQHQDGKLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(cyanomethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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